molecular formula C9H15NO3 B13467329 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one

4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one

Cat. No.: B13467329
M. Wt: 185.22 g/mol
InChI Key: BZZDQYQRUSQQOO-UHFFFAOYSA-N
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Description

4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a fused bicyclic system with a ketone group at position 2, a hydroxyl group at position 4, and heteroatoms (oxygen at position 9 and nitrogen at position 1). Notably, it is listed as discontinued by Biosynth, indicating restricted commercial availability .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

4-hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C9H15NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12)

InChI Key

BZZDQYQRUSQQOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(CC(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. For instance, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms (Positions) Key Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one 1-aza, 9-oxa 4-hydroxy, 2-ketone 185.2 Potential scaffold for drug discovery
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one HCl 1-aza, 9-oxa 5-amino, hydrochloride salt 229.71 Research chemical (e.g., METTL3 studies)
1,9-Diazaspiro[5.5]undecan-2-one derivatives 1-aza, 9-aza Variable (e.g., carbonyl, aryl) ~200–400 Obesity, pain, immune disorders
3,9-Diazaspiro[5.5]undeca-2-one CCR5 antagonists 3-aza, 9-aza Cyclic carbamate replacements ~350–450 Antiviral (CCR5 inhibition)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones 4-aza, 9-aza, 1-oxa 9-substituted (e.g., indolyl) ~300–400 Antihypertensive (α1-adrenoceptor blockade)
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives 1-aza, 4-aza, 9-aza Aryl, alkyl substituents ~350–500 METTL3 inhibitors (cancer research)

Key Observations:

Heteroatom Configuration :

  • The target compound’s 1-aza/9-oxa arrangement distinguishes it from diaza (e.g., 1,9-diaza) or triaza analogs. Oxygen at position 9 may enhance polarity and metabolic stability compared to nitrogen-rich analogs .
  • Triaza derivatives (e.g., 1,4,9-triaza) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition (e.g., METTL3) .

Substituent Impact: Hydroxyl groups (e.g., at position 4 in the target compound) improve solubility but may reduce membrane permeability. In contrast, hydrophobic substituents like aryl groups in 1-oxa-4,9-diaza analogs enhance receptor binding . Amino groups (e.g., 5-amino in ) facilitate salt formation (e.g., hydrochloride) for improved bioavailability .

Biological Activity: 1,9-Diaza derivatives target obesity and pain via modulation of neurotransmitter pathways, while 3,9-diaza compounds act as CCR5 antagonists for HIV treatment .

Synthetic Accessibility :

  • Spiro compounds with fewer heteroatoms (e.g., 1-aza/9-oxa) may require milder synthesis conditions compared to multi-nitrogen systems, which often involve complex cyclization or Buchwald-Hartwig coupling .

Biological Activity

4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound notable for its unique structural framework, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, suggesting its application in antituberculosis drug development.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1501744-47-3

Synthesis

The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction, which can be adapted for larger-scale production. The reaction conditions often require a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.

The biological activity of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one primarily revolves around its role as an inhibitor of the MmpL3 protein. This protein is crucial for the transport of lipids necessary for the survival of Mycobacterium tuberculosis. By inhibiting MmpL3, the compound disrupts lipid transport, leading to bacterial cell death.

Case Studies and Research Findings

  • Antituberculosis Activity :
    • Research has indicated that derivatives of spirocyclic compounds, including 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one, exhibit significant inhibitory effects against MmpL3, making them promising candidates for antituberculosis therapies .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • Related compounds have shown potential as soluble epoxide hydrolase inhibitors, which are relevant in treating chronic kidney diseases. For instance, a study highlighted a derivative that lowered serum creatinine levels in a rat model, indicating its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-oneHydroxyl group at position 4Inhibitor of MmpL3 in M. tuberculosis
1-Oxa-9-azaspiro[5.5]undecaneLacks hydroxyl groupLimited biological activity
1,4,9-Triazaspiro[5.5]undecan-2-oneContains additional nitrogen atomsDifferent reactivity and activity

Applications in Drug Development

The unique structural characteristics of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one make it a valuable scaffold for drug design targeting various biological pathways:

  • Medicinal Chemistry : Its ability to act on specific proteins makes it suitable for developing new therapeutic agents.
  • Material Science : The compound's stability and reactivity allow for applications in developing new materials and chemical processes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one, and how are reaction conditions optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving heteroaryl substitutions and spirocyclization. Key steps include:

  • Ring-closing reactions using catalysts like palladium or nickel to form the spirocyclic core.
  • Hydroxylation via oxidation (e.g., potassium permanganate) or hydrolysis.
  • Purification via column chromatography or recrystallization to isolate the product .
    • Optimization : Reaction temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents are critical. For example, excess reducing agents (e.g., LiAlH₄) may improve yields in reduction steps .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography (via SHELX programs ) for 3D structural determination.
  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and hydroxyl group placement.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
    • Key Data :
  • ¹H NMR : Peaks at δ 3.2–4.1 ppm for oxygen/nitrogen-bound protons.
  • Crystallographic data : Typical bond angles of 109.5° for sp³-hybridized atoms in the spiro ring .

Q. What computational tools are used to model its interaction with biological targets?

  • Methods :

  • Molecular docking (AutoDock, Schrödinger) to predict binding affinities.
  • Density Functional Theory (DFT) for electronic structure analysis.
    • Example : Docking studies suggest hydrogen bonding between the hydroxyl group and residues in GABAA receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Case Study :

  • 9-Benzyl derivatives (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) show enhanced binding to soluble epoxide hydrolase (sEH) due to hydrophobic interactions .
  • Chloro-substituted analogs (e.g., 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one) exhibit reduced activity, highlighting the hydroxyl group’s role in target engagement .
    • SAR Table :
CompoundSubstituentBiological Activity
Parent4-OHModerate sEH inhibition
9-BenzylBenzyl + 4-OHPotent sEH inhibition (IC₅₀ = 12 nM)
2-ClCl + 4-OHInactive

Q. What mechanisms underlie its pharmacological potential (e.g., antihypertensive effects)?

  • Mechanistic Insights :

  • Alpha-1 adrenoceptor blockade : Analogous 9-substituted derivatives (e.g., 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) reduce blood pressure in SHR rats via peripheral receptor antagonism .
  • GABAA modulation : Hydroxyl and spirocyclic moieties mimic endogenous GABAergic ligands, as shown in electrophysiological assays .

Q. How can contradictions in activity data across studies be resolved?

  • Analysis Framework :

Assay Validation : Compare SPR (surface plasmon resonance) vs. ITC (isothermal titration calorimetry) data for binding affinity discrepancies .

Structural Variants : Test enantiomers or conformers (e.g., axial vs. equatorial hydroxyl orientation) .

Species-Specific Effects : Evaluate activity in human vs. rodent cell lines .

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